molecular formula C8H2Cl4O4 B1346977 Tetrachlorophthalic acid CAS No. 632-58-6

Tetrachlorophthalic acid

Cat. No. B1346977
CAS RN: 632-58-6
M. Wt: 303.9 g/mol
InChI Key: WZHHYIOUKQNLQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04403027

Procedure details

A 20 g quantity of sodium hydroxide was dissolved in 1000 g of water, and 200 g of ethylene glycol was added to the solution. Subsequently, 143 g of tetrachlorophthalic anhydride was added to the mixture, and the resulting mixture was heated to 95° to 98° C. to obtain a solution. A 122.5 g quantity of 40% aqueous solution of Cr2 (SO4)3 was diluted with 200 g of water and then added dropwise to the obtained solution at the same temperature, over a period of 40 minutes. The resulting mixture was thereafter stirred for 20 minutes, and provided a grayish green precipitate. Subsequently, 10% aqueous solution of sodium hydroxide was added dropwise to the reaction mixture to adjust the pH thereof to about 3. About 13 g of sodium hydroxide was so used. The mixture was further stirred for 2 hours, then cooled and filtered at about 50° C. The resulting reaction product was washed with water and dried, giving 140 g of Cr complex compound of tetrachlorophthalic acid. This complex compound was found to have good thermal stability (as tested at temperatures of below 350° C. in the same manner as described in Example 1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1000 g
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
143 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Cr2 (SO4)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 g
Type
solvent
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
13 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C(O)C[OH:5].[Cl:7][C:8]1[C:9]([Cl:21])=[C:10]([Cl:20])[C:11]([Cl:19])=[C:12]2[C:17](=[O:18])[O:16][C:14](=[O:15])[C:13]=12>O>[Cl:7][C:8]1[C:9]([Cl:21])=[C:10]([Cl:20])[C:11]([Cl:19])=[C:12]([C:17]([OH:16])=[O:18])[C:13]=1[C:14]([OH:5])=[O:15] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1000 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
C(CO)O
Step Three
Name
Quantity
143 g
Type
reactant
Smiles
ClC=1C(=C(C(=C2C1C(=O)OC2=O)Cl)Cl)Cl
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Cr2 (SO4)3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 g
Type
solvent
Smiles
O
Step Five
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
13 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was thereafter stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated to 95° to 98° C.
CUSTOM
Type
CUSTOM
Details
to obtain a solution
ADDITION
Type
ADDITION
Details
added dropwise to the obtained solution at the same temperature, over a period of 40 minutes
Duration
40 min
CUSTOM
Type
CUSTOM
Details
provided a grayish green precipitate
STIRRING
Type
STIRRING
Details
The mixture was further stirred for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered at about 50° C
CUSTOM
Type
CUSTOM
Details
The resulting reaction product
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC=1C(=C(C(=C(C1C(=O)O)C(=O)O)Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.